1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene
Description
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene (IUPAC name) is a polychlorinated aromatic compound characterized by a central benzene ring substituted with a chlorine atom and a chlorinated benzyl group. Its molecular formula is C₁₃H₉Cl₃, with a molecular weight of 265.57 g/mol. Structurally, the compound features a dichlorinated methyl bridge linking two chlorinated benzene rings, distinguishing it from simpler chlorinated aromatics.
Synthesis: The compound is synthesized via the reaction of (4-chlorophenyl)(phenyl)methanol with thionyl chloride (SOCl₂), yielding the dichlorinated product in high purity (95% yield) . This method highlights its accessibility as an intermediate in organic synthesis, particularly for pharmaceuticals (e.g., piperazine derivatives) .
Properties
IUPAC Name |
1-chloro-4-[chloro-(4-chlorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBJQRZQDCMBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70228835 | |
| Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782-08-1 | |
| Record name | 4,4′-Dichlorobenzhydryl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782081 | |
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| Record name | 782-08-1 | |
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| Record name | 1,1-Bis(4-chlorophenyl)chloromethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70228835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(chloromethylene)bis[4-chlorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.192 | |
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| Record name | P,P'-DICHLOROBENZHYDRYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9HPF37VXU | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Protocol
The primary method involves reacting 1-chloro-4-methylbenzene with phosphorus pentachloride (PCl₅) in ethylene dichloride (EDC) as the solvent. Key steps include:
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Dissolution : 1-chloro-4-methylbenzene (1.828 mol) is dissolved in EDC (1,600 mL) at 62°C.
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Chlorination : PCl₅ (1.996 mol) is added gradually, followed by refluxing at 87°C for 12 hours.
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Hydrolysis : The reaction mixture is quenched in an ice-water mixture (3:7 mass ratio) and stirred for 2 hours.
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Purification : Organic phases are washed repeatedly with water, dried with anhydrous MgSO₄, and concentrated to yield the product.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 96.2% |
| Purity (HPLC-MS) | 99.54% |
| Residual starting material | 0.32% |
This method achieves high efficiency due to EDC’s high boiling point (83°C), which facilitates prolonged reflux without solvent evaporation.
Comparative Analysis of Solvent Systems
Ethylene Dichloride vs. Methylene Chloride
A comparative study evaluated ethylene dichloride (EDC) and methylene chloride (DCM) as solvents under identical conditions:
| Solvent | Temperature Range | Reaction Time | Yield | Purity |
|---|---|---|---|---|
| EDC | 62–87°C | 12 hours | 96.2% | 99.54% |
| DCM | 25–40°C | 90 minutes | 92.1% | 96.47% |
EDC’s superior performance is attributed to its ability to stabilize reactive intermediates and prevent side reactions during prolonged heating.
Role of Hydrolysis in Product Isolation
Hydrolysis Conditions
Post-reaction hydrolysis is critical for removing excess PCl₅ and byproducts. Optimal hydrolysis involves:
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Ice-water quenching (3:7 mass ratio) to control exothermic reactions.
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Stirring for 2 hours to ensure complete decomposition of residual PCl₅ into HCl and H₃PO₄.
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pH monitoring to confirm neutralization before phase separation.
Inadequate hydrolysis reduces purity due to trapped acidic impurities, as observed in the DCM-based method (3.35% residual starting material).
Washing and Drying Protocols
Multi-Stage Washing
The organic phase undergoes seven sequential washes with water (10 L per wash) to eliminate ionic residues. Each wash cycle includes:
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15 minutes of vigorous stirring.
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5 minutes of phase separation.
Drying with anhydrous MgSO₄ ensures residual water removal, critical for preventing hydrolysis during storage.
Industrial-Scale Adaptations
Continuous Flow Reactors
For large-scale production, continuous flow systems replace batch reactors to enhance heat transfer and reduce reaction time. Key parameters include:
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Residence time : 6–8 hours.
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Temperature gradient : 60–85°C.
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Automated quenching systems for rapid hydrolysis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene typically involves the chlorination of 4-chlorotoluene using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride under controlled conditions. The resulting compound features a chloromethyl group attached to a benzene ring, which plays a crucial role in its reactivity and applications.
Chemical Properties:
- Molecular Formula: C13H10Cl2
- Molecular Weight: 237.12 g/mol
- Structure: The compound consists of a benzene ring substituted with two chlorine atoms and a chloromethyl group, influencing its chemical behavior.
Scientific Research Applications
This compound has been studied for its potential applications in several research areas:
Chemistry
In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. For instance, it can participate in:
- Substitution Reactions: Where chlorine atoms are replaced by nucleophiles.
- Oxidation Reactions: Leading to the formation of chlorinated benzoic acids.
- Reduction Reactions: Resulting in less chlorinated derivatives.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that related compounds can induce apoptosis in cancer cells and exhibit antibacterial and antifungal activities. For instance, its derivatives have been evaluated against various pathogenic bacteria and fungi, demonstrating promising antimicrobial efficacy with inhibition zones ranging from 16 to 31 mm .
Medicine
Ongoing research is exploring the use of this compound in pharmaceutical formulations. Its structural characteristics suggest potential applications in developing drugs targeting specific biological pathways. The interaction of the compound with biological macromolecules such as enzymes is also under investigation to understand its therapeutic potential better.
Industry
In industrial applications, this compound is utilized in producing agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it suitable for various chemical processes essential for manufacturing these products.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on the antimicrobial activity of derivatives of this compound revealed significant bactericidal effects against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) were determined for various strains, showcasing its potential as an antimicrobial agent .
| Pathogen Type | Inhibition Zone (mm) | MIC (μg/mL) | MBC/MFC (μg/mL) |
|---|---|---|---|
| Gram-positive | 22 - 26 | 6.25 | 12.5 |
| Gram-negative | 15 - 21 | 12.5 | 25 |
| Fungi | 16 - 31 | 6.25 | 12.5 |
Case Study 2: Chemical Reactivity Studies
Research on the chemical reactivity of this compound has demonstrated its capability to undergo various transformations that are pivotal for synthetic organic chemistry. The ability to act as a nucleophile or electrophile depending on reaction conditions has been highlighted in multiple studies .
Mechanism of Action
The mechanism of action of 1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene involves its interaction with nucleophiles. The chlorine atoms act as leaving groups, allowing the compound to undergo nucleophilic substitution reactions. This mechanism is crucial for its reactivity and applications in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
1-Chloro-4-[(4-chlorophenyl)methyl]benzene (DDM)
- Structure : Contains a methylene (-CH₂-) bridge instead of a dichlorinated methyl (-CHCl₂) group.
- Molecular Formula : C₁₃H₁₀Cl₂ (Molecular weight: 237.12 g/mol).
- Applications : A degradation product of DDT and precursor in pesticide synthesis .
- Key Difference : The absence of a second chlorine on the methyl group reduces its reactivity and environmental persistence compared to the target compound.
p,p′-DDT (1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene)
- Structure : Features a trichloroethyl (-CCl₃) group attached to the central benzene ring.
- Molecular Formula : C₁₄H₉Cl₅ (Molecular weight: 354.48 g/mol).
- Applications : Historically used as a pesticide; banned in many regions due to environmental persistence .
p,p′-DDE (1-Chloro-4-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene)
- Structure : Contains a dichloroethenyl (-CCl₂=CH-) group.
- Molecular Formula : C₁₄H₈Cl₄ (Molecular weight: 318.03 g/mol).
- Applications : Primary metabolite of DDT; implicated in endocrine disruption .
- Key Difference : The ethenyl group increases resistance to degradation compared to the target compound’s methyl bridge .
Physicochemical Properties and Environmental Impact
| Property | Target Compound | DDM | p,p′-DDT | p,p′-DDE |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 265.57 | 237.12 | 354.48 | 318.03 |
| Chlorine Atoms | 3 | 2 | 5 | 4 |
| Log Kow (Octanol-Water) | ~4.5 (estimated) | ~4.0 | ~6.0 | ~5.8 |
| Environmental Persistence | Moderate | Low | High | High |
| Primary Use | Pharmaceutical intermediate | Pesticide intermediate | Insecticide (historical) | DDT metabolite |
- Reactivity : The target compound’s dichlorinated methyl group facilitates nucleophilic substitution reactions, making it a versatile intermediate . In contrast, DDT’s trichloroethyl group resists hydrolysis, contributing to its environmental persistence .
- Toxicity : DDT and DDE exhibit estrogenic activity and bioaccumulation, with median serum concentrations in humans reaching 478 pg/mL (p,p′-DDE) . The target compound’s toxicity profile is less studied but likely lower due to reduced chlorination.
Biological Activity
1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene, also known by its CAS number 134-83-8, is an organochlorine compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₁₀Cl₂
- Molecular Weight : 237.12 g/mol
- Structure : The compound features a chlorinated benzyl group, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that chlorinated compounds often exhibit cytotoxic effects against various cancer cell lines. Studies have shown that related compounds can induce apoptosis in cancer cells through caspase activation and cell cycle arrest .
- Endocrine Disruption : Due to its structural similarity to other chlorinated compounds, there is a potential for endocrine-disrupting effects. These compounds can interfere with hormone signaling pathways, leading to various physiological disturbances .
- Neurotoxicity : Some studies suggest that chlorinated aromatic compounds may exhibit neurotoxic effects, impacting neuronal health and function, although specific data on this compound is limited .
Anticancer Studies
A notable study evaluated the cytotoxic effects of various chlorinated compounds on cancer cell lines such as HeLa and MCF-7. The findings indicated that certain derivatives of chlorinated benzyl compounds exhibited significant anticancer properties, with IC₅₀ values in the low micromolar range (6–7 μM) for the most effective compounds .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HeLa | 6 |
| Compound B | MCF-7 | 7 |
| This compound | TBD | TBD |
Endocrine Disruption
Research has highlighted the potential of chlorinated phenyl compounds to act as endocrine disruptors. The mechanisms involve binding to estrogen receptors and altering normal hormonal functions, which could lead to developmental and reproductive issues in animal models .
Neurotoxicity Assessment
While specific studies on this compound are sparse, related compounds have shown neurotoxic effects in vitro. Compounds with similar structures have been linked to oxidative stress and neuroinflammation, raising concerns about their safety in environmental exposure scenarios .
Q & A
Q. What are the key synthetic routes for 1-chloro-4-[chloro(4-chlorophenyl)methyl]benzene, and what methodological challenges arise during its preparation?
The compound is synthesized via chlorination of intermediates such as 4-(4-chlorophenyl)phthalazin-1(2H)-one using phosphorus oxychloride (POCl₃). Challenges include controlling regioselectivity and minimizing side reactions. Purification often requires column chromatography or recrystallization to isolate the desired product .
Q. How is the molecular structure of this compound elucidated, and what crystallographic tools are recommended?
X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used. The compound’s structure can be confirmed via C–Cl bond lengths (1.74–1.76 Å) and dihedral angles between aromatic rings, which are critical for understanding steric effects .
Q. What analytical methods are employed to detect and quantify this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard. For example, GC-MS can differentiate it from DDT metabolites (e.g., DDE, DDD) using retention times and fragmentation patterns (e.g., m/z 318 for [M-Cl]⁺) .
Q. What is the environmental significance of this compound, and how does its persistence compare to related chlorinated aromatics?
As a structural analog of DDT, it exhibits high lipophilicity (log Kow ~6.5) and resistance to biodegradation. Studies in avian species show bioaccumulation potential, with half-lives exceeding 10 years in fatty tissues .
Q. How can researchers distinguish this compound from its isomers or degradation products experimentally?
Use nuclear magnetic resonance (NMR) to resolve substituent positions: ¹H NMR shows distinct aromatic proton splitting patterns (e.g., para-substitution at δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular formulas (C₁₃H₉Cl₃) .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing hazardous byproducts?
Employ microwave-assisted synthesis to reduce reaction times (e.g., from 12 hours to 2 hours) and improve yields (>80%). Solvent selection (e.g., dichloromethane vs. toluene) also impacts byproduct formation. Monitor intermediates via thin-layer chromatography (TLC) .
Q. What computational methods predict the compound’s degradation pathways in soil systems?
Fugacity models (e.g., Level III) simulate environmental partitioning. Parameters like soil organic carbon-water partitioning coefficients (Koc) and hydrolysis rates (t₁/₂ ~150 days at pH 7) are critical. Molecular dynamics (MD) simulations can predict interaction energies with soil enzymes .
Q. What molecular interactions drive its binding to estrogen receptors, and how do these compare to endogenous ligands?
Competitive binding assays (e.g., IC₅₀ = 10⁻⁶ M for human ERα vs. 10⁻⁹ M for estradiol) reveal weaker affinity but prolonged residence time due to hydrophobic interactions with Leu387 and Phe404. Docking studies (AutoDock Vina) highlight van der Waals contacts with the chlorophenyl groups .
Q. What mechanistic insights explain its endocrine-disrupting effects in wildlife?
In vitro assays (e.g., luciferase reporter gene assays) show it acts as a partial agonist/antagonist. In birds, it disrupts calcium transport proteins (e.g., calbindin-D28k), leading to eggshell thinning (reduced thickness by 15–20% at 5 ppm exposure) .
Q. How can contradictory data on its environmental sources (e.g., fresh vs. historical contamination) be resolved?
Compound-specific isotope analysis (CSIA) of δ¹³C and δ³⁷Cl isotopes differentiates between aged residues (enriched δ³⁷Cl) and recent inputs. Paired with sediment core dating (²¹⁰Pb), this resolves temporal contamination trends .
Collaborative Research Opportunities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
